[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate
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Overview
Description
[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate is a complex organic compound with a unique structure that includes methoxy, nitro, and bromobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxyacetyl intermediate: This involves the reaction of 2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine.
Hydrazinylidene formation: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazinylidene derivative.
Coupling with 4-bromobenzoic acid: The final step involves coupling the hydrazinylidene derivative with 4-bromobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: The bromobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced to an amine, which can then interact with various biological targets.
Medicine
Potential applications in medicine include its use as a precursor for drug development. The compound’s structure allows for modifications that can lead to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of dyes, polymers, and other specialty chemicals. Its unique functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate involves its interaction with specific molecular targets. The nitro group can be reduced to an amine, which can then form hydrogen bonds and electrostatic interactions with enzymes or receptors. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitroaniline: Similar in structure but lacks the bromobenzoate group.
4-bromo-2-methoxyphenol: Contains the bromobenzoate group but lacks the nitro and hydrazinylidene groups.
2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenol: Contains the nitro and trimethylpentyl groups but lacks the bromobenzoate and hydrazinylidene groups.
Uniqueness
The uniqueness of [2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34BrN3O7/c1-30(2,3)19-31(4,5)22-10-14-25(24(16-22)35(38)39)41-18-28(36)34-33-17-20-7-13-26(27(15-20)40-6)42-29(37)21-8-11-23(32)12-9-21/h7-17H,18-19H2,1-6H3,(H,34,36)/b33-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFAQTUDIMDTDE-ATZGPIRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34BrN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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